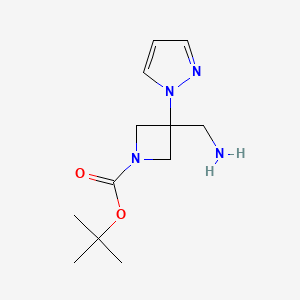

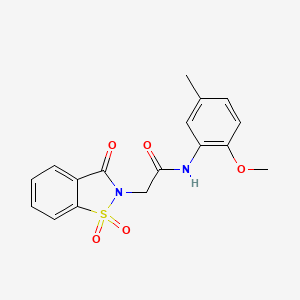

![molecular formula C10H22N2O2 B2806507 Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate CAS No. 1099649-50-9](/img/structure/B2806507.png)

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate is a chemical compound with the molecular formula C10H22N2O2 . It is used in the preparation of [3-(dimethylamino)propionyl]guanidine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Chemical Reactions Analysis

The compound is likely to participate in reactions typical of amines and esters. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Scientific Research Applications

Polymorphism in Pharmaceuticals : Vogt et al. (2013) studied polymorphic forms of a related compound, demonstrating the importance of such compounds in pharmaceutical research. They used various techniques to characterize these forms, which is vital for understanding drug stability and formulation (Vogt et al., 2013).

Synthesis and Transformation for Heterocyclic Compounds : Bevk et al. (2001) explored the synthesis and transformations of a similar compound, which is crucial for creating new compounds with potential therapeutic applications (Bevk et al., 2001).

Structural Studies and Applications : Sinur et al. (1994) investigated the structure of compounds related to Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate, which is fundamental for understanding their chemical properties and potential applications (Sinur et al., 1994).

Carbon Dioxide Capture Applications : Kadiwala et al. (2012) studied the kinetics of reactions involving similar compounds with carbon dioxide, which is significant for carbon capture technologies (Kadiwala et al., 2012).

Chemical Synthesis : Helal and Lucas (2002) demonstrated the synthesis of 1-alkyl-4-imidazolecarboxylates using a compound related to Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate, highlighting its role in creating new chemical entities (Helal & Lucas, 2002).

Methacrylic Monomers and Polymerization : Yu and Lowe (2009) investigated the synthesis and polymerization of methacrylic monomers containing tertiary amine functional groups, indicating the versatility of similar compounds in polymer chemistry (Yu & Lowe, 2009).

Aqueous Solution Characterization : Blanco et al. (2017) characterized physical properties of amines in aqueous solutions, which is important for understanding the behavior of such compounds in different environments (Blanco et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary target of Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate is carboxyl groups present in various biological molecules. The compound acts as a carboxyl activating agent, facilitating the coupling of these carboxyl groups to primary amines .

Mode of Action

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

The compound plays a significant role in various biochemical pathways. It is used in peptide synthesis, where it forms amide bonds. It is also used in the preparation of immunoconjugates, where it connects haptens to carrier proteins. Additionally, it can activate phosphate groups in phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known that the compound is water-soluble, which suggests that it could have good bioavailability .

Result of Action

The result of the action of Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate is the formation of amide bonds between carboxyl groups and primary amines. This reaction is commonly used in the synthesis of peptides and the preparation of immunoconjugates .

Action Environment

The action of Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate is influenced by environmental factors such as pH. The compound is typically employed in the pH range of 4.0-6.0

properties

IUPAC Name |

ethyl 3-[3-(dimethylamino)propylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-4-14-10(13)6-8-11-7-5-9-12(2)3/h11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKVRAZVLWHBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

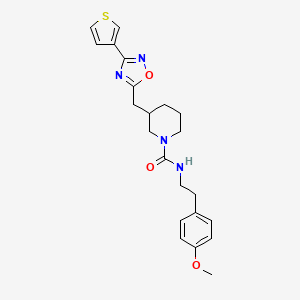

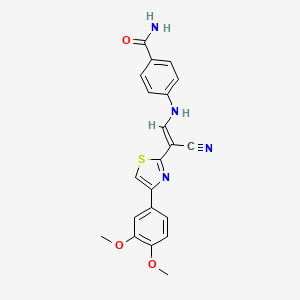

![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)

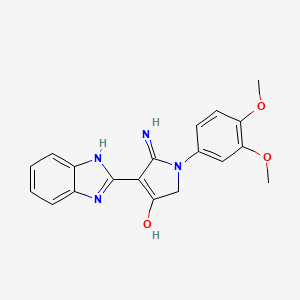

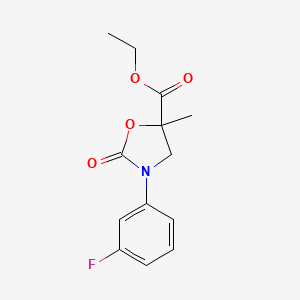

![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)

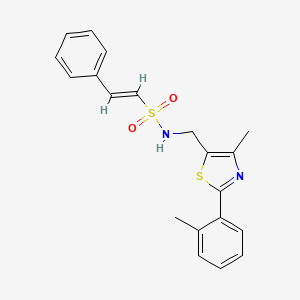

![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)

![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)

![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)

![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)